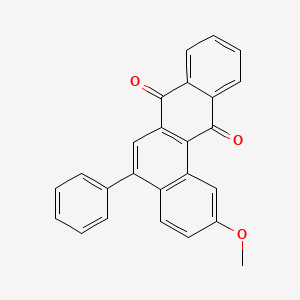
2-Methoxy-5-phenyltetraphene-7,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-phenyltetraphene-7,12-dione is a chemical compound known for its unique structure and properties It is a derivative of tetraphene, a polycyclic aromatic hydrocarbon, and features methoxy and phenyl substituents
Preparation Methods
The synthesis of 2-Methoxy-5-phenyltetraphene-7,12-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetraphene Core: The tetraphene core can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Methoxy and Phenyl Groups: The methoxy and phenyl groups are introduced via electrophilic aromatic substitution reactions. Methoxylation can be achieved using methanol and an acid catalyst, while phenylation can be performed using phenyl halides and a base.
Oxidation: The final step involves the oxidation of the intermediate compound to form the dione structure. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methoxy-5-phenyltetraphene-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Cyclization: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles.
Scientific Research Applications
2-Methoxy-5-phenyltetraphene-7,12-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate or biochemical probe.
Medicine: Research explores its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-phenyltetraphene-7,12-dione involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Methoxy-5-phenyltetraphene-7,12-dione can be compared with other similar compounds, such as:
Benz[a]anthracene-7,12-dione: This compound shares a similar core structure but lacks the methoxy and phenyl substituents.
2-Methoxy-5-methylphenyl isocyanate: While structurally different, this compound also features a methoxy group and is used in various chemical applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
CAS No. |
62051-39-2 |
|---|---|
Molecular Formula |
C25H16O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-methoxy-5-phenylbenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C25H16O3/c1-28-16-11-12-17-20(15-7-3-2-4-8-15)14-22-23(21(17)13-16)25(27)19-10-6-5-9-18(19)24(22)26/h2-14H,1H3 |
InChI Key |
CXMHCZYBCPLLIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC3=C2C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14562779.png)




![(3-Methyl-6-nitro-1H-indazol-1-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14562805.png)


![4-{[16-(4-Amino-3-methylphenyl)hexadecyl]amino}butane-1-sulfonic acid](/img/structure/B14562825.png)



